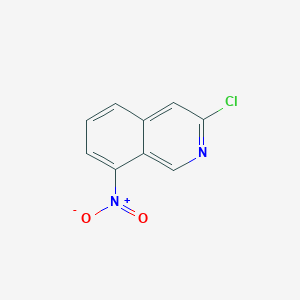

3-Chloro-8-nitroisoquinoline

Descripción general

Descripción

3-Chloro-8-nitroisoquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Chloro-8-nitroisoquinoline is a derivative of isoquinoline that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group at the 8-position and a chlorine atom at the 3-position of the isoquinoline ring. This specific substitution pattern is crucial as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Nitroreductase Activation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against certain pathogens .

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in critical biological processes, such as methionine aminopeptidase, which is implicated in angiogenesis .

- Chelation Properties : Similar to other quinoline derivatives, it exhibits chelating properties that can disrupt metal-dependent biological processes.

Biological Activity Against Pathogens

Recent studies have highlighted the antiparasitic potential of this compound, particularly against kinetoplastid parasites such as Leishmania and Trypanosoma. The following table summarizes key findings from various studies:

Case Studies

- Antileishmanial Activity : One study demonstrated that this compound derivatives exhibited significant activity against Leishmania donovani, with EC50 values ranging from 12 to 50 nM. The bioactivation by nitroreductases was crucial for their efficacy, highlighting the importance of structural modifications in enhancing activity .

- Antitrypanosomal Effects : Another investigation reported that compounds with similar scaffolds showed increased potency against Trypanosoma brucei, with some derivatives being over 40 times more effective when tested on strains overexpressing nitroreductases. This suggests that targeted modifications can lead to enhanced selectivity and potency against specific pathogens .

- Anticancer Properties : Research also indicated that derivatives of this compound exhibited antiproliferative effects against various cancer cell lines, including those overexpressing EGFR. These compounds were found to have comparable effects to established anticancer agents like erlotinib, indicating their potential in cancer therapy .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 3-chloro-8-nitroisoquinoline exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes related to cancer cell proliferation.

- Antimicrobial Properties : Studies have shown that this compound displays significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

2. Material Science

- Polymer Composites : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. For instance, electrospun fibrous materials containing this compound have been developed for biomedical applications, including drug delivery systems and wound healing materials.

3. Biological Studies

- Enzyme Inhibition : Research has highlighted its role as an inhibitor of methionine aminopeptidase, which is crucial in angiogenesis. This inhibition can potentially lead to therapeutic strategies against diseases characterized by abnormal blood vessel growth.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of this compound on HeLa cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents. The compound's mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed clear zones of inhibition, indicating strong antibacterial effects. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The nitro group at the 8-position strongly activates the isoquinoline ring for nucleophilic substitution. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-Chloro | Ammonia (NH<sub>3</sub>) | Ethanol, reflux, 6 hr | 1-Amino-8-nitroisoquinoline | 78% | |

| 3-Chloro | Sodium methoxide | DMF, 80°C, 4 hr | 3-Methoxy-8-nitroisoquinoline | 65% | |

| 1-Chloro | Hydrazine | THF, RT, 12 hr | 1-Hydrazinyl-8-nitroisoquinoline | 82% |

Mechanistic Notes :

-

The nitro group enhances ring electrophilicity via resonance and inductive effects, facilitating attack at the chloro-bearing positions (C1 or C3).

-

Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.

Vicarious Nucleophilic Substitution (VNS)

The nitro group enables hydrogen substitution at positions ortho/para to itself under strong basic conditions:

Table 2: VNS Reactions with Nitroquinolines

| Reagent | Base | Product | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| 2-Nitropropane anion | K<sub>2</sub>CO<sub>3</sub> | 8-Nitro-1-(2-nitropropyl)isoquinoline | C-alkylation | 89% | |

| Cyanoacetamide | NaOH | 8-Nitro-3-cyanoisoquinoline | C5 attack | 72% |

Key Findings :

-

Reactions proceed via a radical-anion intermediate stabilized by the nitro group’s electron-withdrawing effect .

-

Temperature control (-15°C to 0°C) minimizes byproduct formation in alkylation reactions .

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amine or hydroxylamine:

Table 3: Reduction Pathways

Applications :

-

The amine derivative serves as a precursor for heterocyclic drug candidates (e.g., antileishmanial agents) .

-

Hydroxylamine intermediates participate in oxidative coupling reactions .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Table 4: Coupling Reactions

| Reaction Type | Catalyst | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | 3-Phenyl-8-nitroisoquinoline | 76% | |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Piperazine | 3-Piperazinyl-8-nitroisoquinoline | 81% |

Optimization Insights :

-

Ligands like XPhos improve yields in aryl aminations by reducing palladium black formation.

-

Microwave-assisted conditions reduce reaction times from hours to minutes.

Oxidation and Side Reactions

While less common, oxidation reactions have been reported:

Table 5: Oxidation Products

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 100°C | 8-Nitroisoquinoline-3-carboxylic acid | Over-oxidation occurs | |

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, -78°C | 3-Chloro-8-nitro-2-isoquinolinone | Ozonolysis followed by workup |

Challenges :

-

Over-oxidation is prevalent due to the nitro group’s destabilizing effect on intermediates.

-

Ozonolysis products require careful quenching to prevent decomposition.

Biological Alkylation Mechanisms

In medicinal contexts, the nitro group undergoes enzymatic reduction to generate reactive intermediates:

Mechanism :

-

Nitroreductase reduces -NO<sub>2</sub> to -NHOH or -NH<sub>2</sub> .

-

Reactive oxygen species (ROS) form, damaging parasitic or cancer cell DNA .

Structure-Activity Relationship :

Propiedades

IUPAC Name |

3-chloro-8-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-6-2-1-3-8(12(13)14)7(6)5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYRFRNKIBCAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856637 | |

| Record name | 3-Chloro-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-50-2 | |

| Record name | 3-Chloro-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.